Methyl 2,3-dihydrobenzofuran-6-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-dihydro-1-benzofuran-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZHUVTYFSNMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCO2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083168-68-6 | |
| Record name | methyl 2,3-dihydro-1-benzofuran-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies for Methyl 2,3 Dihydrobenzofuran 6 Carboxylate and Its Analogues
Classical and Contemporary Approaches to Constructing the Dihydrobenzofuran Ring System
The construction of the dihydrobenzofuran ring system can be achieved through a variety of synthetic transformations. These methods generally involve the formation of a crucial carbon-oxygen (C-O) bond or a carbon-carbon (C-C) bond to complete the five-membered heterocyclic ring. Strategies range from intramolecular cyclizations of pre-functionalized precursors to more complex cascade reactions catalyzed by transition metals.
Cyclization reactions represent a fundamental approach to the dihydrobenzofuran core. These methods typically involve an intramolecular reaction where a tethered nucleophile attacks an electrophilic center to form the heterocyclic ring.
One common strategy is the intramolecular cyclization of 2-allylphenol (B1664045) derivatives. nih.gov For instance, a photoinduced cascade reaction can convert 2-allylphenols into sulfone-containing 2,3-dihydrobenzofurans in a single step. nih.gov Another approach involves the direct intramolecular functionalization of an aryl C-H bond. This has been demonstrated in the synthesis of functionalized dihydrobenzofurans from secondary benzylic and tertiary alcohols under mild conditions, which is advantageous for substrates with sensitive functional groups. nih.gov
Radical cyclizations also provide a viable route. Aryl radicals generated from o-alkenyloxyarene diazonium salts can efficiently cyclize to form dihydrobenzofuran derivatives. rsc.org Furthermore, electrochemical methods have been developed, such as the oxidative intramolecular cyclization between 2-alkynylphenol derivatives and diselenides, to generate a wide variety of substituted benzofurans which can be precursors to the dihydro analogues. nih.gov
| Reaction Type | Key Precursor | Conditions | Reference |
|---|---|---|---|
| Photoinduced Cascade | 2-Allylphenol derivatives | Visible light, radical precursors (e.g., α-iodo sulfones) | nih.gov |
| Direct Aryl C-O Bond Formation | Secondary/tertiary benzylic alcohols | Diaryliodonium intermediates, copper additive | nih.gov |
| Radical Cyclization | o-Alkenyloxyarene diazonium salts | Bu₃SnH–Et₂O or NaI–Me₂CO | rsc.org |
| Electrochemical Cyclization | 2-Alkynylphenols | Galvanostatic electrolysis with diselenides | nih.gov |
Tandem, or cascade, reactions offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single operation. For dihydrobenzofuran synthesis, these processes often involve an initial bond formation followed by a cyclization step.
A tandem S(N)Ar/5-exo-trig cyclization has been reported, converting N-alkyl- and -arylimines of o-fluorobenzaldehydes into 3-amino-2,3-dihydro-2,2-diarylbenzofurans. nih.gov In this reaction, a diarylmethoxide serves as both the nucleophile for the initial aromatic substitution and as a catalytic base for the subsequent cyclization. nih.gov
Another prominent tandem strategy involves an in situ oxidative coupling followed by cyclization. thieme-connect.deresearchgate.net For example, 5-hydroxybenzofurans can be prepared from β-dicarbonyl compounds and hydroquinones using a phenyliodine(III) diacetate (PIDA)-mediated oxidation and coupling-cyclization sequence. thieme-connect.deresearchgate.net Palladium catalysis is also frequently employed in tandem reactions. A Pd-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids provides a route to 2-aroyl benzofurans. rsc.org
| Reaction Name | Reactants | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| Tandem S(N)Ar/5-exo-trig Cyclization | Imines of o-fluorobenzaldehydes, Diarylmethoxides | Diarylmethoxide (as nucleophile and base) | 3-Amino-2,3-dihydrobenzofurans | nih.gov |
| Tandem Oxidative Coupling-Cyclization | Hydroquinones, β-Dicarbonyl compounds | PIDA (oxidant), ZnI₂ (catalyst) | 5-Hydroxybenzofurans | thieme-connect.deresearchgate.net |
| DMAP-Mediated Tandem Cyclization | ortho-Hydroxy α-aminosulfones, 2-bromo-1,3-indandione | DMAP | Aminobenzofuran spiroindanone derivatives | mdpi.comnih.gov |
| Palladium-Catalyzed Tandem Addition/Cyclization | 2-(2-Acylphenoxy)acetonitriles, Arylboronic acids | Palladium catalyst | 2-Aroyl benzofurans | rsc.org |
Palladium catalysis is one of the most powerful and widely used tools for constructing the dihydrobenzofuran skeleton due to its versatility and functional group tolerance. nih.gov A variety of palladium-catalyzed transformations have been developed, including annulations, cross-couplings, and carboalkoxylations. nih.govnih.govnih.gov
One notable method is the palladium-catalyzed carboalkoxylation of 2-allylphenols, which couples these precursors with aryl triflates to generate a range of functionalized 2,3-dihydrobenzofurans in good yields and high diastereoselectivities. nih.gov Another approach involves the oxidative annulation between phenols and alkenylcarboxylic acids, which can selectively produce either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans depending on the phenol (B47542) substitution. nih.govsemanticscholar.org
More advanced palladium-catalyzed methods include chiral [4+1] cyclization reactions and Heck/Tsuji-Trost reactions. nih.govorganic-chemistry.org For instance, a highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction between o-bromophenols and 1,3-dienes provides access to chiral substituted 2,3-dihydrobenzofurans. organic-chemistry.org Recently, a urea (B33335) ligand-enabled heteroannulation of 2-bromophenols with 1,3-dienes has been shown to be effective for generating the dihydrobenzofuran motif in a convergent manner. acs.org
| Reaction Type | Starting Materials | Catalyst System | Yield Range | Reference |
|---|---|---|---|---|
| Alkene Carboalkoxylation | 2-Allylphenols, Aryl triflates | Pd(OAc)₂, Ligand | Good | nih.gov |
| Oxidative Annulation | Phenols, Alkenylcarboxylic acids | Pd(OAc)₂, 1,10-phenanthroline (B135089), Cu(OAc)₂ | - | nih.govsemanticscholar.org |
| Chiral [4+1] Cyclization | Cyclic vinyl methylene (B1212753) ketones, Aryl ethers | Palladium catalyst, Chiral ligand | 38–89% | nih.gov |
| Heck/Tsuji-Trost Reaction | o-Bromophenols, 1,3-Dienes | Pd/TY-Phos catalyst | Excellent | organic-chemistry.org |
| Urea Ligand-Enabled Heteroannulation | 2-Bromophenols, 1,3-Dienes | Palladium catalyst, Urea ligand | - | acs.org |
| Intramolecular C(sp³)–H and C(sp²)–H Coupling | Alkyl phenyl ethers | Pd catalyst, BQ, AgOAc, LiOAc | 33–99% | nih.gov |
While less common than palladium, nickel catalysis offers an affordable and effective alternative for the synthesis of dihydrobenzofuran derivatives. thieme.de Nickel-catalyzed reactions often exhibit unique reactivity and can be used to construct C-C and C-O bonds under various conditions.
A key strategy involves the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones. thieme-connect.comorganic-chemistry.org This protocol allows for the synthesis of benzofuran (B130515) derivatives from substrates bearing both electron-donating and electron-withdrawing groups in moderate to good yields. organic-chemistry.org The reaction typically employs a nickel salt, a ligand such as 1,10-phenanthroline or 2,2'-bipyridyl, and a reducing agent like zinc powder. thieme-connect.comorganic-chemistry.org
In addition to nucleophilic additions, nickel catalysis has been applied in tandem reactions. A tandem, enantioselective Ni-catalyzed Heck cross-coupling reaction has been used to synthesize asymmetric 2,3-dihydrobenzofuran-3-ylacetic acids via CO₂ fixation. nih.gov Carbonylative synthesis is another approach, where ortho-substituted aryl iodides react with alkyl halides in the presence of a nickel catalyst and a carbon monoxide source to furnish dihydrobenzofuran derivatives. nih.gov
| Reaction Type | Substrates | Catalyst System / Key Reagents | Yield | Reference |
|---|---|---|---|---|
| Intramolecular Nucleophilic Addition | Aryl halides tethered to aryl ketones | Ni(OTf)₂ or Ni(dppp)₂Cl₂, 1,10-Phen, Zn powder | Moderate to Good | thieme-connect.comorganic-chemistry.org |
| Tandem Heck Cross-Coupling/CO₂ Fixation | o-Aryliodides with alkene tether | [(L)₂Ni(H₂O)Cl]Cl, Zn, TBAI, TMSCl | 47–69% | nih.gov |
| Carbonylative Synthesis | ortho-Substituted aryl iodides, Alkyl halides | Ni(acac)₂, 4,4′-di-tert-butyl-2,2′-bipyridyl, Mo(CO)₆, Mn | - | nih.gov |
Rhodium catalysis has emerged as a powerful tool for dihydrobenzofuran synthesis, particularly through reactions involving C-H bond activation and functionalization. nih.govorganic-chemistry.orgresearchgate.net These methods provide atom-economical routes to complex heterocyclic structures.
A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables a redox-neutral [3+2] annulation to construct dihydrobenzofurans. organic-chemistry.org Similarly, a rhodium-catalyzed [3+2] annulation between 2-alkenylphenols and N-phenoxyacetamides has been reported to produce 2,3-dihydrobenzofurans in excellent yields. nih.gov
Rhodium carbenoids, generated from diazo compounds or N-sulfonyl-1,2,3-triazoles, are also valuable intermediates. rsc.org An intramolecular sp³ C-H insertion reaction of an α-imino rhodium carbene, formed from a N-sulfonyl-1,2,3-triazole precursor, leads to various 2,3-dihydrobenzofuran (B1216630) derivatives in good to excellent yields. rsc.org Furthermore, rhodium catalysts have been employed for the coupling of N-phenoxyacetamides with highly reactive alkylidenecyclopropanes through C-H and C-C bond activation to yield dihydrobenzofurans. nih.gov
| Reaction Type | Reactants | Catalyst | Yield Range | Reference |
|---|---|---|---|---|
| C-H Activation/Carbooxygenation | N-Phenoxyacetamides, 1,3-Dienes | Rh(III) catalyst | - | organic-chemistry.org |
| [3+2] Annulation | 2-Alkenylphenols, N-Phenoxyacetamides | Rhodium catalyst, Zn(OAc)₂ | up to 90% | nih.gov |
| Intramolecular sp³ C-H Insertion | N-sulfonyl-1,2,3-triazoles with ether tether | Rh₂(Oct)₄ | Good to Excellent | rsc.org |
| C-H/C-C Bond Activation | N-Phenoxyacetamides, Alkylidenecyclopropanes | Rhodium catalyst | 52–82% | nih.gov |
Gold catalysis has gained prominence for its ability to activate alkynes and other unsaturated systems under mild conditions, enabling unique transformations for heterocycle synthesis. rsc.orgrsc.org
A notable gold-catalyzed method for dihydrobenzofuran synthesis is the formal intermolecular [2+3] cyclo-coupling of 1,3-enynes with phenols. rsc.orgrsc.org This reaction proceeds with the addition of an N-oxide, such as 2,6-dichloropyridine (B45657) N-oxide, and achieves a highly ortho-selective functionalization of the phenol. rsc.org The 1,3-enyne effectively acts as a surrogate for an α-oxo vinyl gold carbenoid. nih.govrsc.org
Another strategy involves a gold-catalyzed cascade reaction. For example, diverse benzofuran derivatives can be synthesized from quinols and alkynyl esters via a gold-catalyzed intermolecular alkoxylation, followed by a Claisen rearrangement and a condensation cascade. acs.org Photochemical methods have also been explored, such as a photoredox gold-mediated atom transfer radical addition reaction. researchgate.net
| Reaction Type | Reactants | Catalyst System | Yield Range | Reference |
|---|---|---|---|---|
| Formal [2+3] Cyclo-coupling | 1,3-Enynes, Phenols | tBuXPhosAuCl, 2,6-dichloropyridine N-oxide | 25–81% | nih.govrsc.org |
| Alkoxylation/Claisen Rearrangement Cascade | Quinols, Alkynyl esters | Gold catalyst | - | acs.org |
| Photochemical Atom Transfer Radical Addition | - | Photoredox Au(I) catalysis | Good | researchgate.net |
Copper-Catalyzed Synthesis of Dihydrobenzofuran Derivatives
Copper catalysis has emerged as a powerful tool for the synthesis of dihydrobenzofuran scaffolds due to the low cost and low toxicity of copper catalysts compared to other transition metals. These methods often involve intramolecular C-O bond formation, providing efficient routes to the desired heterocyclic core.
One notable approach involves the copper-catalyzed intramolecular addition of aryl pinacolboronic esters to unactivated ketones. thieme-connect.com This method allows for the enantioselective synthesis of 2,3-dihydrobenzofuran-3-ol derivatives. The reaction proceeds under mild conditions and demonstrates high tolerance to various substrate modifications. thieme-connect.com For instance, using copper(I) chloride as the catalyst and a chiral QuinoxP* ligand, a range of dihydrobenzofuran-3-ols have been synthesized with good yields and high enantioselectivity. thieme-connect.com
Another strategy utilizes a one-pot process involving iron(III)-catalyzed halogenation of 1-aryl or 1-alkylketones, followed by a copper-catalyzed intramolecular O-arylation to form the benzo[b]furan ring. acs.org Interestingly, residual parts-per-million levels of copper in the iron catalyst can effectively catalyze the cyclization step. acs.org This dual-catalysis approach has been successful in synthesizing a variety of 2-arylbenzo[b]furans. acs.org
Furthermore, copper-catalyzed methodologies have been developed for the synthesis of benzofuran derivatives from salicylaldehyde-derived Schiff bases and alkenes. nih.gov This reaction, utilizing copper chloride as the catalyst and a base, provides trifluoroethyl-substituted benzofuran derivatives in good yields. nih.gov A one-pot reaction involving substituted amines, salicylaldehydes, and calcium carbide with a copper bromide catalyst also affords amino-substituted benzofuran skeletons. nih.gov
The following table summarizes selected copper-catalyzed reactions for the synthesis of dihydrobenzofuran derivatives:
| Catalyst System | Starting Materials | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
| CuCl / (S,S)-QuinoxP* | Aryl Pinacolboronic Esters and Unactivated Ketones | 2,3-Dihydrobenzofuran-3-ols | 56-79% | 85-96% | thieme-connect.com |
| FeCl₃ (with ppm Cu) | 1-Arylketones | 2-Arylbenzo[b]furans | 55-75% | N/A | acs.org |
| CuCl₂ / DBU | Salicylaldehyde-derived Schiff Bases and Alkenes | Trifluoroethyl-substituted Benzofurans | 45-93% | N/A | nih.gov |
| CuBr | Substituted Amines, Salicylaldehydes, and Calcium Carbide | Amino-substituted Benzofurans | High | N/A | nih.gov |
Asymmetric Synthesis Approaches to Chiral Dihydrobenzofuran Scaffolds
The development of asymmetric methods to construct chiral dihydrobenzofuran scaffolds is of significant interest due to the prevalence of these motifs in biologically active molecules. Various catalytic systems have been employed to achieve high levels of stereocontrol.
Chiral phosphoric acids have proven to be effective catalysts in asymmetric [3+2] cycloaddition reactions. For instance, the reaction of quinones with ene- and thioene-carbamates catalyzed by a chiral phosphoric acid yields 3-amino-2,3-dihydrobenzofurans with excellent yields and enantioselectivities. researchgate.net Similarly, the enantioselective [3+2] coupling of indoles with quinone monoimines is promoted by a chiral phosphoric acid. researchgate.net
Copper-catalyzed asymmetric reactions have also been extensively studied. A Cu/SPDO-catalyzed [3+2] cycloaddition between quinone esters and styrene (B11656) derivatives provides 2-aryl-2,3-dihydrobenzofuran scaffolds with excellent enantioselectivities (up to 99% ee) and high yields (up to 96%). researchgate.net Another approach involves the Cs₂CO₃-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates, affording functionalized 2,3-dihydrobenzofurans in impressive chemical yields and diastereoselectivity. rsc.org
Biocatalysis offers a powerful alternative for the asymmetric synthesis of dihydrobenzofurans. Engineered myoglobins have been used for the highly diastereo- and enantioselective cyclopropanation of benzofurans with diazo reagents, producing stereochemically rich 2,3-dihydrobenzofurans in high enantiopurity (>99.9% de and ee) and high yields. rochester.edu
The following table highlights key asymmetric synthesis approaches to chiral dihydrobenzofuran scaffolds:
| Catalyst/Method | Reaction Type | Product Type | Yield | Stereoselectivity | Reference |
| Chiral Phosphoric Acid | [3+2] Cycloaddition | 3-Amino-2,3-dihydrobenzofurans | Excellent | Excellent ee | researchgate.net |
| Cu/SPDO | [3+2] Cycloaddition | 2-Aryl-2,3-dihydrobenzofurans | Up to 96% | Up to 99% ee | researchgate.net |
| Cs₂CO₃ | Domino Annulation | Functionalized 2,3-dihydrobenzofurans | Impressive | High dr | rsc.org |
| Engineered Myoglobins | Biocatalytic Cyclopropanation | Stereochemically Rich 2,3-dihydrobenzofurans | High | >99.9% de and ee | rochester.edu |
Oxyselenocyclization in Dihydrobenzofuran Synthesis
Oxyselenocyclization is a valuable method for the synthesis of 2,3-dihydrobenzofuran derivatives, particularly those functionalized with an organoselenium moiety. This reaction involves the intramolecular attack of a hydroxyl group onto an alkene activated by an electrophilic selenium species.
A versatile and safe protocol for the oxyselenocyclization of 2-allylphenols has been developed using an electrophilic selenium species generated in situ from the reaction of various di(hetero)aryl or alkyl diselenides with Oxone®. sciprofiles.com This method has been used to produce a range of 2-[(organoselanyl)methyl]-2,3-dihydrobenzofurans. sciprofiles.com The reaction proceeds by an anti-addition mechanism where the electrophilic selenium species forms a seleniranium intermediate with the alkene, which is then opened by the nucleophilic oxygen. researchgate.net
Visible light-mediated oxyselenocyclization of 2-allylphenols has also been reported. mdpi.com This sustainable approach uses a simple I₂/SnCl₂ promoter and blue LED irradiation to activate the process, tolerating a variety of functional groups and providing the desired products in good to excellent yields. mdpi.com
The table below summarizes the oxyselenocyclization methods for dihydrobenzofuran synthesis:
| Reagents | Reaction Conditions | Product Type | Yield | Reference |
| Diorganyl Diselenides / Oxone® | In situ generation of electrophilic selenium | 2-[(Organoselanyl)methyl]-2,3-dihydrobenzofurans | Not specified | sciprofiles.com |
| Diphenyl Diselenide / I₂/SnCl₂ | Visible light (blue LED) | 2-[(Phenylselanyl)methyl]-2,3-dihydrobenzofuran | Good to Excellent | mdpi.com |
Functionalization at the 6-Position and Esterification to Methyl Carboxylate
Once the dihydrobenzofuran scaffold is constructed, the next step towards the synthesis of Methyl 2,3-dihydrobenzofuran-6-carboxylate is the introduction of a carboxyl group or a precursor at the 6-position, followed by esterification. This can be achieved through various aromatic functionalization reactions.
Standard electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation or carboxylation, can be employed to introduce a carbonyl group at the 6-position, provided the electronics of the dihydrobenzofuran ring are favorable for substitution at this position. Subsequent oxidation of an acyl group or direct carboxylation would yield the carboxylic acid, which can then be esterified to the methyl ester using standard conditions (e.g., methanol (B129727) with an acid catalyst like sulfuric acid or thionyl chloride).
Alternatively, palladium-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation. If a 6-halo-2,3-dihydrobenzofuran is available, it can undergo carbonylation reactions with carbon monoxide and methanol in the presence of a palladium catalyst to directly install the methyl carboxylate group.
Multi-Step Synthetic Routes for this compound
The synthesis of this compound typically involves a multi-step sequence. A plausible synthetic route could commence with a substituted phenol bearing a group at the 4-position that can be later converted to a carboxylic acid. For example, starting with 4-bromo-2-allylphenol, the dihydrobenzofuran ring can be formed via one of the methods described in section 2.1. The bromo group at the 6-position of the resulting dihydrobenzofuran can then be converted to a methyl carboxylate group via a palladium-catalyzed carbonylation reaction.
Diversity-Oriented Synthesis of this compound Libraries
Diversity-oriented synthesis (DOS) aims to produce a collection of structurally diverse compounds from a common starting material or intermediate. For the synthesis of a library of this compound analogues, a strategy could be employed where a common dihydrobenzofuran intermediate is synthesized and then subjected to a variety of late-stage functionalization reactions.
For instance, a 6-bromo-2,3-dihydrobenzofuran (B67905) scaffold could serve as a key intermediate. This intermediate can undergo a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents at the 6-position before the esterification step. Alternatively, if the 6-position is functionalized with a carboxylic acid, a variety of alcohols can be used for the esterification step to generate a library of different esters. Functionalization at other positions of the dihydrobenzofuran ring, such as the 2, 3, 4, 5, or 7-positions, can also be explored to further increase the diversity of the library. This approach allows for the rapid generation of a large number of analogues for screening in drug discovery or materials science applications.
Chemical Reactivity and Derivatization of Methyl 2,3 Dihydrobenzofuran 6 Carboxylate
Electrophilic Aromatic Substitution Reactions on the Dihydrobenzofuran Core
The benzene (B151609) ring of the 2,3-dihydrobenzofuran (B1216630) system is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring: the cyclic ether linkage and the methyl carboxylate group. The oxygen atom of the dihydrofuran ring acts as an electron-donating group through resonance, thus activating the aromatic ring and directing incoming electrophiles to the ortho and para positions. Conversely, the methyl carboxylate group is an electron-withdrawing group, which deactivates the ring and directs electrophiles to the meta position. wikipedia.orgchemistrytalk.org
In Methyl 2,3-dihydrobenzofuran-6-carboxylate, the ether oxygen is at position 1 and the carboxylate is at position 6. The activating ortho-, para- directing effect of the ether oxygen and the deactivating meta- directing effect of the carboxylate group will determine the position of substitution.
Nitration: Nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. aiinmr.com For this compound, the positions ortho and para to the activating ether oxygen are 2, 7a, and 4. The position meta to the deactivating carboxylate group is 4 and 2. The directing effects of both substituents reinforce substitution at position 4.
Halogenation: Halogenation, such as bromination or chlorination, is another common electrophilic aromatic substitution reaction. These reactions are typically carried out in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. nih.gov Similar to nitration, the substitution pattern is dictated by the existing substituents, with the halogen atom preferentially adding to the positions activated by the ether oxygen and not strongly deactivated by the carboxylate group.
Friedel-Crafts Reactions: Friedel-Crafts reactions, including alkylation and acylation, are used to form new carbon-carbon bonds on aromatic rings. wikipedia.orgnih.gov These reactions involve an electrophilic attack by a carbocation (alkylation) or an acylium ion (acylation). The dihydrobenzofuran ring is generally reactive enough for these substitutions. However, the deactivating nature of the carboxylate group can make the reaction conditions more demanding. lscollege.ac.in The position of alkylation or acylation will be influenced by the combined directing effects of the existing groups.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Methyl 4-nitro-2,3-dihydrobenzofuran-6-carboxylate |
| Bromination | Br₂, FeBr₃ | Methyl 4-bromo-2,3-dihydrobenzofuran-6-carboxylate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 4-acyl-2,3-dihydrobenzofuran-6-carboxylate |
Nucleophilic Substitution Reactions on Substituted Dihydrobenzofuran Moieties
Nucleophilic aromatic substitution (SNA) on the benzofuran (B130515) ring is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. libretexts.orgrsc.org In the case of this compound, the presence of the electron-withdrawing carboxylate group might facilitate nucleophilic substitution if a suitable leaving group, such as a halogen, is present on the aromatic ring. For instance, a halogenated derivative of this compound could potentially undergo substitution with various nucleophiles like amines, alkoxides, or thiolates. The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
Esterification and Transesterification Reactions at the Carboxylate Moiety
The methyl ester group at the 6-position of the dihydrobenzofuran core is a key site for derivatization.
Esterification: While the starting material is already a methyl ester, the corresponding carboxylic acid, 2,3-dihydrobenzofuran-6-carboxylic acid, can be esterified with various alcohols in the presence of an acid catalyst, such as p-toluenesulfonic acid, to yield a range of different esters. academicjournals.org
Transesterification: The methyl ester of this compound can be converted to other esters through transesterification. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In a base-catalyzed transesterification, an alkoxide is used as a nucleophile. For example, treatment with sodium ethoxide in ethanol would yield the corresponding ethyl ester. Acid-catalyzed transesterification is typically performed by heating the methyl ester in an excess of another alcohol with a strong acid catalyst. masterorganicchemistry.com
A study on the enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid demonstrated the synthesis of various esters (methyl, ethyl, isopropyl, n-butyl, isobutyl, benzyl, and heptyl) by refluxing the carboxylic acid with the corresponding alcohol in the presence of p-toluenesulfonic acid. academicjournals.org This indicates that the carboxylate moiety is readily accessible for such transformations.
Reduction Reactions of Carbonyl and Other Functional Groups in Analogues
The carbonyl group of the methyl ester in this compound can be reduced to a primary alcohol.
Reduction of the Ester Group: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. libretexts.orglscollege.ac.in The reaction proceeds via nucleophilic acyl substitution by a hydride ion, followed by reduction of the intermediate aldehyde. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. libretexts.org Thus, treatment of this compound with LiAlH₄ would yield (2,3-dihydrobenzofuran-6-yl)methanol.
In analogues of this compound that may contain other reducible functional groups, the choice of reducing agent can allow for selective transformations. For example, if a ketone or aldehyde functionality were also present in the molecule, the milder reagent NaBH₄ could be used to selectively reduce the ketone or aldehyde without affecting the ester group. wikipedia.org
Intramolecular Rearrangements and Cycloaddition Reactions
The dihydrobenzofuran scaffold can participate in or be formed through various rearrangement and cycloaddition reactions.
Intramolecular Rearrangements: Rearrangements involving the benzofuran core have been reported. For instance, an unusual rearrangement of a benzopyran to a benzofuran has been observed during the synthesis of coumarin derivatives, suggesting the potential for skeletal transformations under certain conditions. nih.govmdpi.com
Cycloaddition Reactions: Dihydrobenzofurans are often synthesized via cycloaddition reactions. For example, oxidative [3+2] cycloadditions of phenols and alkenes are a modular approach to this scaffold. nih.gov Another approach involves the dearomative (3 + 2) cycloaddition of 2-nitrobenzofurans with para-quinamines to construct polycyclic systems containing a 2,3-dihydrobenzofuran core. nih.gov While these are methods for synthesis, the dihydrobenzofuran ring itself can potentially act as a dienophile or a dipolarophile in cycloaddition reactions, depending on the substitution pattern and reaction partners. For instance, the double bond in the furan (B31954) ring of benzofuran can undergo [2+2] cycloadditions.
Spectroscopic and Analytical Characterization of Methyl 2,3 Dihydrobenzofuran 6 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms in Methyl 2,3-dihydrobenzofuran-6-carboxylate can be established. Further confirmation of assignments and connectivity is achieved through two-dimensional (2D) NMR techniques.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the dihydrofuran ring, and the methyl ester protons. The anticipated chemical shifts (δ) are influenced by the electronic environment of each proton.
The aromatic region would likely display signals for the three protons on the benzene (B151609) ring. The proton at position 7 (H-7), being ortho to the electron-withdrawing carboxylate group, would appear at the most downfield position. The proton at position 4 (H-4) would be ortho to the oxygen-bearing carbon, and the proton at position 5 (H-5) would be meta to the carboxylate and ortho to H-4.
The dihydrofuran ring contains two diastereotopic methylene (B1212753) protons at position 2 (H-2) and two at position 3 (H-3). These would likely appear as complex multiplets due to geminal and vicinal coupling. Specifically, the protons at C-3 are adjacent to the aromatic ring and are expected to be triplets, while the protons at C-2, being adjacent to the ether oxygen, would also likely be triplets.
The methyl ester group (-OCH₃) would present as a sharp singlet, typically in the range of 3.8-3.9 ppm, due to the absence of adjacent protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-7 | ~7.6-7.8 | d | ~1.5-2.0 |
| H-5 | ~7.5-7.7 | dd | ~8.0-8.5, 1.5-2.0 |
| H-4 | ~6.8-7.0 | d | ~8.0-8.5 |
| H-2 | ~4.6-4.8 | t | ~8.5-9.0 |
| H-3 | ~3.2-3.4 | t | ~8.5-9.0 |
| -OCH₃ | ~3.8-3.9 | s | - |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms.
The carbonyl carbon of the ester group is the most deshielded and would appear significantly downfield. The aromatic carbons would resonate in the typical aromatic region, with their specific shifts influenced by the substituents. The quaternary carbons (C-3a, C-6, and C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The aliphatic carbons of the dihydrofuran ring (C-2 and C-3) would appear in the upfield region, with C-2 being more downfield due to its attachment to the electronegative oxygen atom. The methyl ester carbon (-OCH₃) would also be found in the upfield region.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~167 |
| C-7a | ~160 |
| C-3a | ~128 |
| C-5 | ~125 |
| C-6 | ~123 |
| C-7 | ~118 |
| C-4 | ~110 |
| C-2 | ~72 |
| -OCH₃ | ~52 |
| C-3 | ~30 |
2D NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show correlations between H-4 and H-5, and between H-2 and H-3, confirming the connectivity within the aromatic and dihydrofuran rings, respectively.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., H-4 to C-4, H-2 to C-2, etc.).
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₀O₃), the calculated exact mass is 178.06299 g/mol . An HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.
Table 3: Predicted HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M]⁺ | Expected Measured Mass [M+H]⁺ |
|---|---|---|
| C₁₀H₁₀O₃ | 178.06299 | 179.07024 |
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is useful for analyzing the purity of a sample of this compound and can also provide fragmentation data for structural confirmation.
In a typical LC-MS analysis, the compound would be separated on a chromatographic column (e.g., a C18 column) and then ionized, commonly using electrospray ionization (ESI). The resulting mass spectrum would show the protonated molecule [M+H]⁺ at m/z 179. By inducing fragmentation (e.g., through collision-induced dissociation in a tandem MS experiment), a characteristic fragmentation pattern would be observed. Expected fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), providing further evidence for the proposed structure.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups within this compound. The infrared spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.
The key functional groups in this compound are the aromatic ring, the dihydrofuran ring, the ester group, and the aliphatic C-H bonds. The expected characteristic IR absorption bands are detailed in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (in dihydrofuran ring and methyl ester) | Stretching | 3000 - 2850 |
| Ester C=O | Stretching | 1725 - 1705 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Aryl-alkyl ether C-O | Asymmetric Stretching | 1275 - 1200 |
| Aryl-alkyl ether C-O | Symmetric Stretching | 1075 - 1020 |
| Ester C-O | Stretching | 1300 - 1000 |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 |
Note: The data in this table is based on typical ranges for the specified functional groups and may not represent experimentally measured values for this compound.
The spectrum would be dominated by a strong absorption band in the region of 1725-1705 cm⁻¹ due to the carbonyl (C=O) stretching of the methyl ester. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The dihydrofuran moiety would contribute to the aliphatic C-H stretching bands just below 3000 cm⁻¹ and the characteristic asymmetric and symmetric C-O stretching of the aryl-alkyl ether.
Raman Spectroscopy
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While no specific Raman spectrum for this compound is readily available in the literature, the expected characteristic bands can be predicted.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic Ring | Ring Breathing | ~1000 |
| Aromatic C=C | Stretching | 1615 - 1575 |
| Ester C=O | Stretching | 1730 - 1710 |
| Aliphatic C-H | Stretching | 2980 - 2850 |
| Aromatic C-H | Stretching | 3080 - 3020 |
Note: This table contains predicted values based on the functional groups of the molecule, as experimental Raman data for this compound is not widely published.
Symmetric vibrations, such as the aromatic ring breathing mode, are expected to show strong signals in the Raman spectrum. The C=C stretching of the aromatic ring and the C=O stretching of the ester group would also be prominent. Raman spectroscopy is particularly useful for studying non-polar bonds, which may be weak or absent in the IR spectrum.
Electronic Spectroscopy for Conjugation and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems and chromophores. The chromophore in this compound is the substituted benzene ring.
The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic system. The presence of the ether oxygen and the carboxylate group, which are auxochromes, can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.
| Transition | Typical λmax (nm) for similar chromophores | Solvent |
| π → π* (E2-band) | 200 - 230 | Ethanol/Methanol (B129727) |
| π → π* (B-band) | 250 - 290 | Ethanol/Methanol |
The spectrum would likely exhibit a strong absorption band (E2-band) around 200-230 nm and a weaker, fine-structured band (B-band) at longer wavelengths (250-290 nm), which is characteristic of the benzene ring. The exact position and intensity of these bands can be influenced by the solvent polarity.
Computational and Theoretical Investigations of Methyl 2,3 Dihydrobenzofuran 6 Carboxylate
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular properties. For Methyl 2,3-dihydrobenzofuran-6-carboxylate, DFT calculations would provide significant insights into its fundamental characteristics.
Optimized Molecular Structures and Geometrical Parameters
A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. This process involves calculating bond lengths, bond angles, and dihedral angles. While specific optimized geometrical parameters for this compound are not found in the reviewed literature, a hypothetical table of such parameters is presented below to illustrate the expected output of such a study.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-O (furan) | ~1.37 Å | |
| C=O (ester) | ~1.21 Å | |
| Bond Angle | O-C-C (furan) | ~108° |
| C-C-C (aromatic) | ~120° |
Note: The values in this table are illustrative and not based on published experimental or computational data for the specific molecule.
Frontier Molecular Orbital (FMO) Analysis and Electronic Transitions
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule and understanding its electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A detailed FMO analysis for this compound would map the distribution of these orbitals and calculate their energy levels, which is essential for predicting its behavior in chemical reactions and its spectroscopic properties.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. For this compound, NBO analysis could reveal the nature of the interactions between the dihydrobenzofuran ring and the methyl carboxylate substituent, offering insights into the molecule's stability and electronic properties.
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. An MESP analysis of this compound would identify these reactive sites, providing a guide for its potential interactions with other molecules.
Quantum Chemical Descriptors and Reactivity Indices
A range of quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These indices are derived from the energies of the frontier molecular orbitals and provide a quantitative basis for understanding the molecule's chemical behavior. The calculation of these descriptors for this compound would allow for a more precise prediction of its reactivity profile.
Ligand-Steered Modeling and Binding Mode Prediction for Biological Interactions
Given that many benzofuran (B130515) derivatives exhibit biological activity, computational methods such as molecular docking and ligand-steered modeling could be employed to predict the potential interactions of this compound with biological targets like enzymes and receptors. These studies would involve docking the molecule into the active site of a target protein to predict its binding affinity and preferred binding mode. Such investigations are crucial in the early stages of drug discovery to identify potential therapeutic applications. However, no such studies specifically focusing on this compound have been identified in the current body of scientific literature.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Conformational Analysis and Energetic Profiles
The conformational flexibility of this compound is primarily dictated by two key structural features: the puckering of the 2,3-dihydrofuran (B140613) ring and the rotation of the methyl carboxylate group attached to the benzene (B151609) ring.
The 2,3-dihydrobenzofuran (B1216630) ring system is inherently non-planar. A planar conformation would result in significant torsional strain due to the eclipsing of hydrogen atoms on the adjacent C2 and C3 carbons. To alleviate this strain, the five-membered dihydrofuran ring adopts a puckered conformation. Analysis of crystal structures of various 2,3-dihydrobenzofuran derivatives reveals that the most common conformations are the envelope (or twist) forms. In an envelope conformation, one of the five atoms of the ring is out of the plane of the other four.
The degree of puckering can be quantified by the dihedral angles within the dihydrofuran ring. While specific values for the title compound are not available, crystallographic data from related structures provide representative values.
Table 1: Representative Dihedral Angles in the 2,3-Dihydrobenzofuran Ring of Analogous Compounds
| Dihedral Angle | Typical Value (°) | Description |
|---|---|---|
| C9-O1-C2-C3 | -10 to +10 | These angles indicate a non-planar ring structure, commonly adopting an envelope or twist conformation to minimize torsional strain between the C2 and C3 positions. The specific values can vary with substitution. |
| O1-C2-C3-C8 | -20 to +20 | |
| C2-C3-C8-C9 | ~0 | |
| C3-C8-C9-O1 | ~0 | |
| C8-C9-O1-C2 | +5 to -5 |
Note: The atom numbering follows the standard IUPAC nomenclature for the 2,3-dihydrobenzofuran ring system. The values presented are generalized from various substituted 2,3-dihydrobenzofuran crystal structures and serve as an illustration of the expected puckering.
The energetic profile of this ring puckering involves a relatively low energy barrier between different envelope or twist conformations. This indicates that at room temperature, the ring is likely in a state of rapid conformational interconversion.
The second key conformational feature is the rotation of the methyl 6-carboxylate group around the C6-C(carbonyl) single bond. The planarity of this group with the benzene ring is favored due to π-conjugation between the carbonyl group and the aromatic system. However, steric hindrance with the adjacent hydrogen atom on the benzene ring can influence the rotational barrier.
Computational studies on similar aromatic esters, such as methyl benzoate, have estimated the rotational barrier of the methyl carboxylate group to be in the range of 3-6 kcal/mol. This relatively low barrier suggests that while a co-planar conformation is the most stable, rotation around this bond is facile at ambient temperatures. The energetic profile would show a minimum energy conformation where the methyl carboxylate group is co-planar with the benzene ring, and a maximum energy transition state where the ester group is perpendicular to the ring.
Table 2: Estimated Energetic Profile for Methyl 6-carboxylate Rotation
| Conformation | Dihedral Angle (H-C5-C6-C(carbonyl)) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Planar (Minimum Energy) | 0° or 180° | 0 | Favored due to π-conjugation between the carbonyl group and the aromatic ring. |
| Perpendicular (Transition State) | 90° or 270° | ~3-6 | Represents the energy barrier to rotation, where π-conjugation is disrupted. |
Note: These values are estimations based on computational studies of analogous aromatic esters and are not specific experimental or calculated values for this compound.
Mechanistic Insights into Biological Activities of 2,3 Dihydrobenzofuran Carboxylates
Structure-Activity Relationship (SAR) Studies of Methyl 2,3-dihydrobenzofuran-6-carboxylate Derivatives
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, these studies have elucidated key structural features that govern their biological activities.
The core structure, consisting of fused benzene (B151609) and furan (B31954) rings, provides a rigid framework that can be strategically modified. researchgate.netnih.gov The position and nature of substituents on this scaffold significantly influence the compound's interaction with biological targets. nih.govdntb.gov.ua For instance, the addition of halogen atoms like bromine, chlorine, or fluorine to the benzofuran (B130515) ring has been shown to increase anticancer activity, likely due to the formation of halogen bonds that enhance binding affinity to target proteins. nih.gov
In the context of PARP-1 inhibition, the 7-carboxamide group on the 2,3-dihydrobenzofuran (B1216630) ring is a critical feature. acs.org Modifications at other positions of the dihydrobenzofuran ring have been explored to improve inhibitory potency. For example, introducing a 4-amino group resulted in a twofold increase in inhibition, suggesting a beneficial electrostatic interaction with the target enzyme. acs.org
The chirality of substituents can also play a vital role. For cannabinoid receptor 2 (CB2) agonists, it was found that the S-enantiomer of certain 2,3-dihydro-1-benzofuran derivatives was the active form, highlighting the importance of stereochemistry in receptor binding and activation. scilit.comnih.gov
The following table summarizes key SAR findings for 2,3-dihydrobenzofuran-6-carboxylate derivatives:
| Modification Site | Substituent Effect on Activity | Target |
| Benzofuran Ring | Halogenation (Br, Cl, F) increases anticancer activity | Various Cancer Cell Lines |
| 7-position | Carboxamide is crucial for PARP-1 inhibition | PARP-1 |
| 4-position | Amino group enhances PARP-1 inhibition | PARP-1 |
| Chiral Center | S-enantiomer is active for CB2 agonism | Cannabinoid Receptor 2 |
Molecular Mechanisms of Enzyme Inhibition
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition Mechanisms
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. nih.govfrontiersin.org Derivatives of 2,3-dihydrobenzofuran-7-carboxamide (B140375) have been developed as potent PARP-1 inhibitors. acs.org
The primary mechanism of action for these inhibitors is competitive binding to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site of the PARP-1 catalytic domain. frontiersin.orgthieme-connect.com By occupying this site, the inhibitors prevent PARP-1 from synthesizing poly(ADP-ribose) chains, a critical step in the recruitment of other DNA repair proteins to sites of DNA damage. nih.govnih.gov
Molecular docking studies have revealed that these inhibitors form key hydrogen bond interactions with amino acid residues such as Gly863 and Ser904 within the PARP-1 active site. nih.gov Additionally, π-π stacking interactions with Tyr907 and Tyr896 further stabilize the inhibitor-enzyme complex. nih.gov Some inhibitors may also induce an allosteric effect, "trapping" PARP-1 on the DNA, which enhances their cytotoxic effect in cancer cells with deficient DNA repair pathways, a concept known as synthetic lethality. nih.govnih.gov
| Inhibitor Scaffold | Key Interactions | Mechanism |
| 2,3-dihydrobenzofuran-7-carboxamide | H-bonds with Gly863, Ser904; π-π stacking with Tyr907, Tyr896 | Competitive inhibition at NAD+ binding site |
Bromodomain and Extraterminal Domain (BET) Protein Inhibition
Bromodomain and extraterminal domain (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription, particularly of oncogenes like c-Myc. jacobiopharma.comwikipedia.org Inhibition of these proteins has emerged as a promising anti-cancer strategy. jacobiopharma.comnih.gov While specific research on this compound as a BET inhibitor is limited, the general mechanism of BET inhibition involves targeting the bromodomains.
BET inhibitors act as mimics of acetylated lysine (B10760008) residues on histone tails. nih.gov They bind to the hydrophobic pocket of the bromodomains, preventing the interaction between BET proteins and acetylated histones. nih.gov This disruption blocks the recruitment of transcriptional machinery to chromatin, leading to the downregulation of target gene expression, including key oncogenes. jacobiopharma.comwikipedia.org
Receptor Agonism/Antagonism Mechanisms
Cannabinoid Receptor 2 (CB2) Agonism
The cannabinoid receptor 2 (CB2) is primarily expressed on immune cells and is a therapeutic target for inflammatory and neuropathic pain. researchgate.netnih.gov A series of 2,3-dihydro-1-benzofuran derivatives have been identified as potent and selective CB2 receptor agonists. scilit.comnih.gov
These agonists bind to the CB2 receptor, a G-protein coupled receptor (GPCR), and induce a conformational change that triggers downstream signaling cascades. researchgate.net While the precise binding mode is still under investigation, ligand-steered modeling suggests specific interactions within the receptor's binding pocket. scilit.comnih.gov The activity of these compounds is often stereoselective, with one enantiomer being significantly more potent than the other. nih.gov For instance, the S-enantiomer of MDA104 was identified as the active form. nih.gov
The activation of CB2 receptors by these agonists can lead to the suppression of microglial cell activation and neuroinflammation, which is believed to be the mechanism behind their analgesic effects in neuropathic pain models. nih.gov
| Compound | Enantiomeric Activity | Proposed Therapeutic Effect |
| MDA104 | S-enantiomer is active | Analgesia in neuropathic pain |
| MDA42 | Potent CB2 agonist | Analgesia in neuropathic pain |
| MDA39 | Potent CB2 agonist | Not specified |
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a critical role in lipid metabolism and energy homeostasis. nih.govmdpi.com Agonists of PPARα are used to treat dyslipidemia. wikipedia.orgnih.gov A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been developed as highly potent and subtype-selective PPARα agonists. researchgate.netnih.gov
These agonists function by binding to the ligand-binding domain of PPARα. This binding induces a conformational change that leads to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). nih.gov This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov
Systematic SAR studies have identified key structural elements within the 2,3-dihydrobenzofuran scaffold that are essential for maintaining potency and selectivity for PPARα. researchgate.netnih.gov These compounds have demonstrated excellent cholesterol- and triglyceride-lowering activity in animal models. researchgate.netnih.gov
Modulation of Cellular Signaling Pathways
Nuclear Factor-kappa B (NF-κB) Transcriptional Activity Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers. Certain 2,3-dihydrobenzofuran derivatives have been investigated for their potential to modulate this pathway.
Mechanistically, the inhibition of NF-κB by some dihydrobenzofuran lignan (B3055560) derivatives involves the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB. By stabilizing IκBα, these compounds effectively block the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes. The kinase complex responsible for the phosphorylation and subsequent degradation of IκBα, IκBα kinase (IKK), is a potential target for these compounds. Furthermore, some derivatives may indirectly inhibit NF-κB activation by repressing the transcription factor Sp1, which can lead to a decrease in the expression of Murine Double Minute 2 (MDM2). Reduced MDM2 levels can, in turn, block the expression of the p65 subunit.
A study on a dihydrobenzofuran lignan derivative, 3-[2-(3,4-dimethoxyphenyl)-3-hydroxymethyl-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol, demonstrated its ability to inhibit NF-κB DNA binding activity. This was achieved by inhibiting IκBα degradation and the subsequent nuclear translocation of p65 in Jurkat and U-937 cells. This suggests that the 2,3-dihydrobenzofuran core can serve as a scaffold for the development of NF-κB inhibitors.
Antimicrobial and Antifungal Activity Mechanisms
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. The benzofuran scaffold has been identified as a promising pharmacophore in this regard. The antimicrobial and antifungal activities of 2,3-dihydrobenzofuran derivatives are highly dependent on the nature and position of substituents on the benzofuran ring.
The proposed mechanisms of antimicrobial action for benzofuran derivatives are varied. For antibacterial activity, structure-activity relationship (SAR) studies have revealed that hydroxyl groups at the C-6 position and specific functional groups at the C-3 position can be crucial for both the potency and selectivity of these compounds against different bacterial strains. Some derivatives have shown promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.
In terms of antifungal activity, one of the proposed mechanisms involves the disruption of cellular calcium homeostasis. Certain benzofuran derivatives have been found to augment amiodarone-elicited calcium flux into the cytoplasm of fungal cells, suggesting that their antifungal action may be linked to changes in intracellular calcium concentrations. For instance, the conversion of a methyl benzofurancarboxylate derivative into its dibromo derivative was found to drastically increase its antifungal activity. This highlights the significant impact of halogenation on the biological activity of this class of compounds.
Table 1: Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound Type | Target Organism | Mechanism of Action/Key Finding |
| 6-hydroxy-benzofuran derivatives | S. aureus | Hydroxyl group at C-6 is essential for activity. rsc.org |
| Benzofuran-3-carbohydrazide derivatives | Candida albicans | Unsubstituted benzylidene and chloro-disubstituted benzofuran ring showed greater activity. rsc.org |
| Dibromo derivative of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate | Cryptococcus neoformans, Aspergillus fumigatus | Significantly increased antifungal activity, possibly related to altered calcium homeostasis. nih.gov |
Anticancer Activity and Cytotoxicity Mechanisms in Cell Lines
The anticancer potential of 2,3-dihydrobenzofuran carboxylates and related derivatives has been explored in various cancer cell lines, revealing multiple mechanisms of cytotoxicity.
One of the primary mechanisms is the induction of apoptosis , or programmed cell death. Studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown that these compounds can induce apoptosis through both receptor-mediated and mitochondrial pathways. nih.gov The activation of executioner caspases, such as caspase-3 and caspase-7, is a key event in this process.
Another significant mechanism is the induction of cell cycle arrest . Depending on the specific derivative and the cancer cell line, these compounds can cause cells to arrest at different phases of the cell cycle. For example, some derivatives have been shown to induce G2/M phase arrest, while others cause arrest at both the S and G2/M phases. nih.gov This prevents cancer cells from proliferating.
Furthermore, some benzofuran derivatives exhibit pro-oxidant activity, leading to an increase in intracellular reactive oxygen species (ROS) . nih.gov While normal cells can manage a certain level of oxidative stress, the already elevated ROS levels in cancer cells make them more susceptible to further oxidative damage induced by these compounds, ultimately leading to cell death. nih.gov
Table 2: Cytotoxicity Mechanisms of Benzofuran Derivatives in Cancer Cell Lines
| Derivative Class | Cancer Cell Line(s) | Key Mechanistic Findings |
| Halogenated Methyl Benzofuran-3-carboxylates | A549 (Lung), HepG2 (Liver) | Induction of apoptosis, cell cycle arrest (G2/M or S and G2/M), increased ROS production. nih.gov |
| Benzofuran derivatives | HepG2 (Liver) | Inhibition of tubulin polymerization, leading to G2/M arrest and apoptosis. nih.gov |
| 2(3)-phenylbenzofuran derivatives | Hepatocellular Carcinoma (HCC) | Inhibition of Pin1, suppressing cell proliferation. nih.gov |
Antioxidant and Neuroprotective Action Mechanisms
In contrast to their pro-oxidant effects in cancer cells, many benzofuran derivatives exhibit antioxidant and neuroprotective properties. These dual activities highlight the importance of the cellular context in determining the biological effects of these compounds.
The antioxidant mechanism of benzofuran derivatives is often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. nih.gov The presence of electron-donating substituents on the benzofuran ring can enhance these properties. By neutralizing harmful ROS, these compounds can protect cells from oxidative damage, which is implicated in a wide range of degenerative diseases.
The neuroprotective effects of these compounds are closely linked to their antioxidant activity, as oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders. nih.gov Beyond scavenging ROS, some benzofuran-2-carboxamide (B1298429) derivatives have been shown to protect neurons from excitotoxicity, a process of neuronal damage caused by the overactivation of glutamate (B1630785) receptors like the N-methyl-D-aspartate (NMDA) receptor. nih.gov By mitigating excitotoxicity and oxidative stress, these compounds can help preserve neuronal function and viability. Additionally, some derivatives have been shown to inhibit β-amyloid aggregation, a key pathological hallmark of Alzheimer's disease. nih.gov
Advanced Applications and Future Directions in Dihydrobenzofuran Research
Role of Dihydrobenzofuran Scaffold in Natural Product Synthesis and Analog Design
The 2,3-dihydrobenzofuran (B1216630) skeleton is a prevalent feature in a diverse array of natural products, including alkaloids, isoflavonoids, lignans, and neolignans, which are often isolated from plants and fungi. researchgate.net The inherent biological activities associated with these natural products have spurred considerable interest among synthetic chemists to develop novel and efficient methodologies for their total synthesis and the design of structurally related analogs. researchgate.net
Notable examples of bioactive natural products containing the 2,3-dihydrobenzofuran framework include (+)-decursivine, (+)-lithospermic acid, pterocarpan, and (+)-conocarpan. mdpi.com These compounds have demonstrated a range of pharmacological properties, such as anti-HIV, antimalarial, anticancer, and anti-inflammatory activities. researchgate.net The synthesis of these complex molecules often relies on strategic constructions of the dihydrobenzofuran core, which serves as a crucial building block. nih.gov
The versatility of the dihydrobenzofuran scaffold also makes it an excellent template for the design of novel analogs. By modifying the core structure and introducing various substituents, researchers can explore structure-activity relationships (SAR) and optimize the biological profiles of these compounds. nih.gov For instance, fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives have been investigated as potent anti-inflammatory and potential anticancer agents. nih.gov
Table 1: Prominent Natural Products with a Dihydrobenzofuran Core
| Natural Product | Biological Activity |
| (+)-Decursivine | Antimalarial nih.gov |
| (+)-Lithospermic acid | Anti-HIV mdpi.com |
| Pterocarpan | Hepatoprotective mdpi.com |
| (+)-Conocarpan | Anti-inflammatory, anti-trypanosomal, insecticidal, anti-fungal mdpi.comnih.gov |
| Rocaglamide | Anti-tumor, anti-cancer nih.gov |
| Furaquinocin A | Anti-tumor, anti-cancer nih.gov |
Development of Novel Chemical Probes and Tools Based on the Dihydrobenzofuran Core
The unique photophysical properties of certain dihydrobenzofuran derivatives have led to their exploration as scaffolds for the development of novel chemical probes and imaging agents. nih.govnih.gov These tools are invaluable for studying complex biological systems and for the diagnosis of diseases. nih.gov
For example, benzofuran derivatives have been designed and synthesized as potential imaging agents for targeting amyloid-β (Aβ) aggregates, which are implicated in Alzheimer's disease. nih.gov Radioiodinated benzofuran ligands have shown excellent binding affinity for Aβ aggregates, highlighting their potential for the development of diagnostic tools for this neurodegenerative disorder. nih.gov
Furthermore, the inherent fluorescence of some benzofuran and dibenzofuran structures is being harnessed to create fluorescent probes for biological applications. nih.govnih.gov Dibenzofuran α-amino acids, for instance, have been synthesized and demonstrated to possess enhanced fluorescent properties compared to naturally occurring amino acids. nih.gov These have been successfully employed as Förster resonance energy transfer (FRET) donors for monitoring peptide hydrolysis by proteases, showcasing their utility as tools in biological chemistry. nih.gov The development of such probes allows for the real-time visualization and study of biological processes at the molecular level.
Innovative Synthetic Methodologies for Expanding Dihydrobenzofuran Chemical Space
The significant biological and material science applications of dihydrobenzofurans have driven the development of numerous innovative synthetic methodologies to access this important heterocyclic scaffold. nih.gov Researchers have explored a wide array of catalytic systems and reaction pathways to construct the dihydrobenzofuran core with greater efficiency, selectivity, and functional group tolerance. mdpi.com
Transition Metal-Catalyzed Syntheses: A variety of transition metals, including palladium, rhodium, ruthenium, and copper, have been effectively employed as catalysts for the synthesis of dihydrobenzofurans. nih.govmdpi.com These methods often involve intra- and intermolecular reactions that allow for the construction of the dihydrobenzofuran ring system from readily available starting materials. nih.gov For instance, palladium-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes have been shown to produce chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org Similarly, rhodium-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes provides a redox-neutral pathway to dihydrobenzofurans. organic-chemistry.org
Transition Metal-Free Approaches: In recent years, there has been a growing interest in developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of transition metal-free approaches for the synthesis of dihydrobenzofurans. nih.gov These methods include visible light-promoted reactions, electrocatalysis, and the use of Brønsted and Lewis acids as catalysts. nih.gov Organocatalyzed and even catalyst-free syntheses have also been reported, offering greener alternatives to traditional metal-catalyzed reactions. nih.gov
Innovative Annulation Reactions: [3+2] annulation reactions have emerged as a powerful strategy for the construction of the five-membered dihydrofuran ring of the dihydrobenzofuran scaffold. nih.gov These reactions allow for the rapid assembly of the heterocyclic core from simple precursors. For example, a phosphoric acid-catalyzed enantioselective [3+2] annulation has been developed for the preparation of chiral 2,3-dihydrobenzofuran derivatives. nih.govnih.gov
Table 2: Overview of Synthetic Methodologies for Dihydrobenzofurans
| Methodology | Catalyst/Conditions | Key Features |
| Transition Metal-Catalyzed | Pd, Rh, Ru, Cu | High efficiency and selectivity nih.govmdpi.com |
| Transition Metal-Free | Visible light, electrocatalysis, Brønsted/Lewis acids | Environmentally benign nih.gov |
| Organocatalysis | Chiral organic molecules | Asymmetric synthesis nih.gov |
| [3+2] Annulation | Various catalysts | Rapid construction of the heterocyclic core nih.govnih.gov |
Integration of Computational and Experimental Approaches for Rational Design
The rational design of novel dihydrobenzofuran derivatives with specific biological activities or material properties is increasingly being guided by the integration of computational and experimental approaches. acs.org Computer-aided drug design (CADD) techniques, such as pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and molecular docking, are powerful tools for identifying promising lead compounds and optimizing their properties. researchgate.netresearchgate.net
In the context of drug discovery, these computational methods can be used to predict the binding affinity of dihydrobenzofuran derivatives to a specific biological target, such as an enzyme or a receptor. acs.org For example, pharmacophore-based screening and ensemble docking have been employed to identify and design novel dihydrobenzofuran-based inhibitors of phosphodiesterase 1B (PDE1B), a potential target for the treatment of neurological disorders. acs.org
Molecular dynamics simulations can further provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the molecular basis of binding and to refine the design of more potent and selective inhibitors. acs.org The predictions from these computational studies are then validated and further refined through experimental synthesis and biological evaluation, creating an iterative cycle of design, synthesis, and testing that accelerates the discovery process. researchgate.net This integrated approach allows for a more efficient exploration of the vast chemical space of dihydrobenzofuran derivatives and increases the likelihood of identifying compounds with desired therapeutic or functional properties.
Emerging Applications in Material Science and Other Interdisciplinary Fields
Beyond their well-established roles in medicinal chemistry and natural product synthesis, dihydrobenzofuran and its parent benzofuran scaffold are finding emerging applications in material science and other interdisciplinary fields. researchgate.netnih.gov The unique electronic and photophysical properties of these heterocyclic systems make them attractive building blocks for the development of novel organic functional materials. nih.gov
Organic Electronics: Benzofuran derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs). nih.govmdpi.com Their thermal stability, high quantum yields, and blue-light emitting properties are advantageous for these applications. nih.gov Specifically, dimethyl-dihydrobenzofuran derivatives have been explored as electron-blocking materials in the development of highly efficient and long-lasting blue fluorescent OLEDs. mdpi.com
Polymer Chemistry: The benzofuran scaffold has been incorporated into polymer backbones to create materials with tailored properties. researchgate.net For instance, poly(benzofuran-co-arylacetic acid), a polymer containing lactone functionalities, has been cross-linked with diamines to produce materials with improved thermal conductivity. nih.gov This highlights the potential of dihydrobenzofuran-containing polymers in applications where heat management is crucial. nih.gov
Agrochemicals: Dihydrobenzofuran derivatives have also shown promise in the field of agrochemicals as insect antifeedants. mdpi.comacs.org Certain natural and synthetic dihydrobenzofurans have demonstrated the ability to deter feeding by phytophagous insects, suggesting their potential as biorational pesticides. acs.orgepa.gov Structure-activity relationship studies have indicated that the dihydrobenzofuran moiety is a key pharmacophore for this biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes and characterization methods for Methyl 2,3-dihydrobenzofuran-6-carboxylate?
- Methodology : Synthesis typically involves esterification of 2,3-dihydrobenzofuran-6-carboxylic acid using methanol under acid catalysis. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm regioselectivity and purity. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can assess purity (>98%) . X-ray crystallography (via SHELX programs) is used to resolve ambiguities in stereochemistry or hydrogen bonding patterns .
Q. How can researchers optimize reaction conditions for derivatization of the benzofuran core?
- Methodology : Systematic variation of solvents (e.g., DMF for polar reactions, THF for Grignard additions), temperatures, and catalysts (e.g., Pd/C for hydrogenation) is critical. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are characterized by Fourier-transform infrared spectroscopy (FT-IR) to track functional group transformations .
Advanced Research Questions
Q. How do crystallographic tools like SHELXL and ORTEP-III aid in resolving structural ambiguities in dihydrobenzofuran derivatives?
- Methodology : SHELXL refines crystal structures using high-resolution X-ray diffraction data to model hydrogen bonding and thermal displacement parameters. ORTEP-III generates graphical representations of anisotropic displacement ellipsoids, clarifying molecular packing and intermolecular interactions. For example, hydrogen bond networks in dihydrobenzofurans can be analyzed via graph set notation (e.g., R₂²(8) motifs) to predict stability .
Q. What strategies reconcile contradictions between spectral data and computational predictions for dihydrobenzofuran derivatives?
- Methodology : Discrepancies in NMR chemical shifts or IR stretching frequencies may arise from solvent effects or conformational flexibility. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate spectra under idealized conditions. Experimental validation via variable-temperature NMR or deuteration studies helps isolate dynamic effects .
Q. How can structure-activity relationships (SARs) be explored for dihydrobenzofuran-based bioactive compounds?
- Methodology : Introduce substituents (e.g., halogens, hydroxyl groups) at the 4- or 5-positions of the benzofuran ring to modulate electronic and steric properties. Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking (using AutoDock Vina) identify key interactions with target proteins. For example, dimethylcarbamate derivatives show enhanced activity due to improved lipophilicity .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing discrepancies in reaction yields across synthetic batches?
- Methodology : Use design of experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time). Multivariate analysis (ANOVA) quantifies significance, while Pareto charts prioritize variables. Replicate reactions under optimized conditions to validate reproducibility .
Q. How can hydrogen-bonding patterns in dihydrobenzofuran crystals inform supramolecular assembly?
- Methodology : Graph set analysis categorizes hydrogen bonds (e.g., chains, rings) to predict crystal packing. For this compound, the carbonyl oxygen often acts as an acceptor, forming C=O···H–C interactions with adjacent aromatic protons. Synchrotron X-ray data at high resolution (≤0.8 Å) enhances accuracy in mapping these networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
